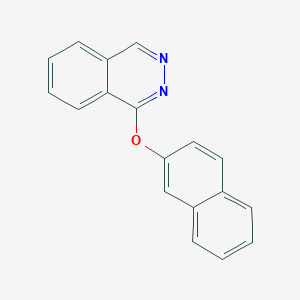![molecular formula C16H10I2N2O2 B383269 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole CAS No. 305348-17-8](/img/structure/B383269.png)
2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole” is a benzimidazole derivative with two 5-iodo-2-furyl groups attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds, and furyl groups (furan rings) are a type of aromatic organic compound as well . The iodine atoms attached to the furyl groups suggest that this compound might be used in electrophilic aromatic substitution reactions.
Molecular Structure Analysis
The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings. The furyl groups are aromatic rings containing four carbon atoms and one oxygen atom . The iodine atoms on the furyl groups are likely to be ortho, meta or para directing, and deactivating for electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some general properties might include a relatively high molecular weight due to the presence of iodine atoms, potential aromaticity from the benzimidazole and furyl groups, and potential reactivity at the iodine atoms .Mechanism of Action
The mechanism of action of 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole is not well understood, but it is believed to involve the inhibition of specific enzymes or proteins. In one study, this compound was found to inhibit the activity of an enzyme called DNA topoisomerase II, which is involved in DNA replication and repair. This inhibition led to the accumulation of DNA damage and ultimately resulted in cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In one study, this compound was found to induce apoptosis, or programmed cell death, in cancer cells. This effect was attributed to the inhibition of DNA topoisomerase II. In another study, this compound was found to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole in lab experiments is its high yield of synthesis, which makes it readily available for use. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole. One direction is to investigate its potential as an anti-cancer agent in vivo, using animal models. Another direction is to explore its interactions with specific proteins and enzymes, in order to better understand its mechanism of action. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, this compound has the potential to be a valuable compound for scientific research in various fields.
Synthesis Methods
The synthesis of 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole involves the condensation of 5-iodo-2-furaldehyde with 5-iodo-2-furaldehyde methylamine, followed by the cyclization of the resulting intermediate compound. The final product is obtained after purification through recrystallization. The synthesis of this compound has been reported in several studies, and the yield of the final product is typically high.
Scientific Research Applications
2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, this compound has been studied for its interactions with proteins and enzymes.
Properties
IUPAC Name |
2-(5-iodofuran-2-yl)-1-[(5-iodofuran-2-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10I2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKIWDFWROWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)I)C4=CC=C(O4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10I2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)](/img/structure/B383186.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383189.png)
![9-(4-chlorophenyl)-5-(4-morpholinyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383190.png)
![methyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383191.png)

![methyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383193.png)
![9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383194.png)
![Ethyl 4-thiophen-2-yl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B383196.png)
![Ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383197.png)
![2-[({[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B383199.png)
![1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B383200.png)
![methyl 2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B383201.png)
![methyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383204.png)
![methyl 2-({[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383208.png)
